molecular formula C19H13F3N2OS B1308536 1-(2-Phenyl-1,3-thiazol-5-yl)-3-[3-(trifluoromethyl)anilino]prop-2-en-1-one

1-(2-Phenyl-1,3-thiazol-5-yl)-3-[3-(trifluoromethyl)anilino]prop-2-en-1-one

Cat. No.: B1308536
M. Wt: 374.4 g/mol
InChI Key: ZHKFTSYOAASQQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Phenyl-1,3-thiazol-5-yl)-3-[3-(trifluoromethyl)anilino]prop-2-en-1-one is a synthetic organic compound that belongs to the class of thiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Phenyl-1,3-thiazol-5-yl)-3-[3-(trifluoromethyl)anilino]prop-2-en-1-one typically involves the following steps:

    Formation of Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Coupling Reaction: The phenyl group is introduced via a coupling reaction, such as Suzuki or Heck coupling.

    Formation of Propenone Moiety: The propenone moiety is formed through a Claisen-Schmidt condensation reaction between an aromatic aldehyde and a ketone.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

Types of Reactions

1-(2-Phenyl-1,3-thiazol-5-yl)-3-[3-(trifluoromethyl)anilino]prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the propenone moiety to a saturated ketone.

    Substitution: Electrophilic or nucleophilic substitution reactions can modify the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction may yield saturated ketones.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-Phenyl-1,3-thiazol-5-yl)-3-[3-(trifluoromethyl)anilino]prop-2-en-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Phenyl-1,3-thiazol-5-yl)-3-anilino-2-propen-1-one: Lacks the trifluoromethyl group.

    1-(2-Phenyl-1,3-thiazol-5-yl)-3-[3-(methyl)anilino]-2-propen-1-one: Contains a methyl group instead of a trifluoromethyl group.

Uniqueness

The presence of the trifluoromethyl group in 1-(2-Phenyl-1,3-thiazol-5-yl)-3-[3-(trifluoromethyl)anilino]prop-2-en-1-one can significantly influence its chemical and biological properties, such as increasing its lipophilicity and metabolic stability, which may enhance its effectiveness in certain applications.

Properties

IUPAC Name

1-(2-phenyl-1,3-thiazol-5-yl)-3-[3-(trifluoromethyl)anilino]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13F3N2OS/c20-19(21,22)14-7-4-8-15(11-14)23-10-9-16(25)17-12-24-18(26-17)13-5-2-1-3-6-13/h1-12,23H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHKFTSYOAASQQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC=C(S2)C(=O)C=CNC3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13F3N2OS
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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